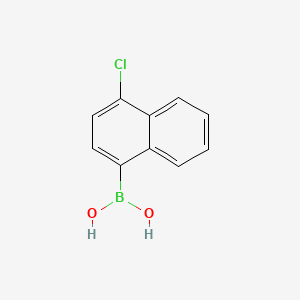

Ácido (4-cloro-naftalen-1-il)borónico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(4-Chloronaphthalen-1-yl)boronic acid” is a chemical compound with the CAS Number: 147102-97-4. It has a molecular weight of 206.44 and its IUPAC name is 4-chloro-1-naphthylboronic acid . It is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C .

Synthesis Analysis

The synthesis of boronic acids like “(4-Chloronaphthalen-1-yl)boronic acid” often involves the addition of organometallic reagents to boranes . A palladium-catalyzed cross-coupling reaction of 1,4-diyn-3-yl carbonates with a series of commercially available boronic acids has been developed .

Molecular Structure Analysis

The InChI code for “(4-Chloronaphthalen-1-yl)boronic acid” is 1S/C10H8BClO2/c12-10-6-5-9 (11 (13)14)7-3-1-2-4-8 (7)10/h1-6,13-14H . This indicates the specific arrangement of atoms in the molecule.

Chemical Reactions Analysis

Boronic acids, including “(4-Chloronaphthalen-1-yl)boronic acid”, are known for their ability to participate in Suzuki–Miyaura cross-coupling reactions . They are also used in the preparation of electroluminescent devices .

Physical and Chemical Properties Analysis

“(4-Chloronaphthalen-1-yl)boronic acid” is a solid substance . It is stored in an inert atmosphere at temperatures between 2-8°C . The compound has a molecular weight of 206.44 .

Aplicaciones Científicas De Investigación

Aplicaciones de detección

Los ácidos borónicos, incluido el “ácido (4-cloro-naftalen-1-il)borónico”, se utilizan cada vez más en diversas áreas de investigación . Interactúan con dioles y bases de Lewis fuertes como aniones fluoruro o cianuro, lo que lleva a su utilidad en diversas aplicaciones de detección . Estas aplicaciones de detección pueden ser ensayos homogéneos o detección heterogénea .

Etiquetado biológico

La interacción clave de los ácidos borónicos con los dioles permite su utilización en diversas áreas que van desde el etiquetado biológico . Esto puede implicar la manipulación y modificación de proteínas .

Tecnologías de separación

Los ácidos borónicos se han utilizado en tecnologías de separación . Sus propiedades únicas les permiten interactuar con ciertos compuestos, lo que permite la separación de estos compuestos de una mezcla .

Desarrollo de terapéuticos

Los ácidos borónicos se han utilizado en el desarrollo de terapéuticos . Su capacidad para formar enlaces covalentes reversibles con moléculas biológicas los hace útiles en la creación de fármacos .

Electroforesis de moléculas glicosiladas

Los ácidos borónicos también se han utilizado para la electroforesis de moléculas glicosiladas

Mecanismo De Acción

Target of Action

The primary target of (4-Chloronaphthalen-1-yl)boronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of transition metal-catalyzed carbon-carbon bond-forming reaction .

Mode of Action

In the Suzuki-Miyaura cross-coupling reaction, the (4-Chloronaphthalen-1-yl)boronic acid interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs

Safety and Hazards

The safety information for “(4-Chloronaphthalen-1-yl)boronic acid” includes several hazard statements: H302-H315-H319-H335 . This indicates that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338, which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .

Direcciones Futuras

Boronic acids, including “(4-Chloronaphthalen-1-yl)boronic acid”, have found tremendous utility in organic synthesis . They are considered as a mainstay in modern organic chemistry for the construction of carbon–carbon or carbon–heteroatom bonds . Their unique properties as mild organic Lewis acids and their mitigated reactivity profile, coupled with their stability and ease of handling, makes boronic acids a particularly attractive class of synthetic intermediates . Moreover, because of their low toxicity and their ultimate degradation into the environmentally friendly boric acid, boronic acids can be regarded as “green” compounds .

Propiedades

IUPAC Name |

(4-chloronaphthalen-1-yl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BClO2/c12-10-6-5-9(11(13)14)7-3-1-2-4-8(7)10/h1-6,13-14H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIHWNQAUHGAUGC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C2=CC=CC=C12)Cl)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30668516 |

Source

|

| Record name | (4-Chloronaphthalen-1-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30668516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.43 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147102-97-4 |

Source

|

| Record name | (4-Chloronaphthalen-1-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30668516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-chloronaphthalen-1-yl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2,2-Trifluoro-1-[4-(prop-1-en-2-yl)phenyl]ethan-1-one](/img/structure/B589506.png)

![6'-(Diethylamino)-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthene]-2'-carboxylic acid ethyl ester](/img/structure/B589521.png)

![Sodium;[(9S,13S,14S)-2,4,16,16-tetradeuterio-13-methyl-17-oxo-6,9,11,12,14,15-hexahydrocyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B589523.png)